1-(methoxymethyl)-1H-indazol-6-amine
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Overview
Description
1-(Methoxymethyl)-1H-indazol-6-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the methoxymethyl group at the 1-position and the amine group at the 6-position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methoxymethyl)-1H-indazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-nitrobenzaldehyde with hydrazine to form the indazole core, followed by the introduction of the methoxymethyl group using methoxymethyl chloride in the presence of a base such as sodium hydride. The final step involves the reduction of the nitro group to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethyl)-1H-indazol-6-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amine using reducing agents such as Pd/C and hydrogen.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Sodium hydride (NaH) as a base and methoxymethyl chloride for introducing the methoxymethyl group.
Major Products Formed:
Oxidation: Formation of 1-(methoxymethyl)-1H-indazol-6-nitro.
Reduction: Formation of this compound.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Methoxymethyl)-1H-indazol-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(methoxymethyl)-1H-indazol-6-amine involves its interaction with specific molecular targets in biological systems. The amine group can form hydrogen bonds with enzymes or receptors, while the indazole core can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-Methoxymethyl-1H-indole: Similar structure but with an indole core instead of indazole.
1-Amino-3-methoxymethylimidazolium: Contains a methoxymethyl group and an amine group but with an imidazole core.
2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl acetic acid: A pyrrole derivative with a methoxymethyl group.
Uniqueness: 1-(Methoxymethyl)-1H-indazol-6-amine is unique due to its specific substitution pattern on the indazole core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
CAS No. |
123177-52-6 |
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Molecular Formula |
C9H11N3O |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-(methoxymethyl)indazol-6-amine |
InChI |
InChI=1S/C9H11N3O/c1-13-6-12-9-4-8(10)3-2-7(9)5-11-12/h2-5H,6,10H2,1H3 |
InChI Key |
KRSWRCPHACPPKV-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C2=C(C=CC(=C2)N)C=N1 |
Origin of Product |
United States |
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